molecular formula C11H25NO4Si B1638759 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane

3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane

Cat. No.: B1638759
M. Wt: 263.41 g/mol
InChI Key: BMVIHLQXGBMZNN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Aminopropoxy)-33-dimethyl-1-propenyltrimethoxysilane is a silane compound that features both an amino group and a trimethoxysilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of 3,3-dimethyl-1-propenyltrimethoxysilane with 1-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The product is typically purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trimethoxysilane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the trimethoxysilane group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxides, while substitution reactions can produce a variety of silane derivatives.

Scientific Research Applications

3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.

    Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trimethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions and reactions contribute to the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltriethoxysilane
  • 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltripropoxysilane
  • 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltributoxysilane

Uniqueness

3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H25NO4Si

Molecular Weight

263.41 g/mol

IUPAC Name

3-[(E)-2-methyl-4-trimethoxysilylbut-3-en-2-yl]oxypropan-1-amine

InChI

InChI=1S/C11H25NO4Si/c1-11(2,16-9-6-8-12)7-10-17(13-3,14-4)15-5/h7,10H,6,8-9,12H2,1-5H3/b10-7+

InChI Key

BMVIHLQXGBMZNN-JXMROGBWSA-N

Isomeric SMILES

CC(C)(/C=C/[Si](OC)(OC)OC)OCCCN

SMILES

CC(C)(C=C[Si](OC)(OC)OC)OCCCN

Canonical SMILES

CC(C)(C=C[Si](OC)(OC)OC)OCCCN

Origin of Product

United States

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